rac-Nicotine-2',3',3'-d3

Description

BenchChem offers high-quality rac-Nicotine-2',3',3'-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-Nicotine-2',3',3'-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3,3-trideuterio-1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i5D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-XSXFABECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCN(C1([2H])C2=CN=CC=C2)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662143 | |

| Record name | 3-[1-Methyl(2,3,3-~2~H_3_)pyrrolidin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189681-48-8 | |

| Record name | 3-[1-Methyl(2,3,3-~2~H_3_)pyrrolidin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Dossier: rac-Nicotine-2',3',3'-d3

The following technical guide is structured to serve as a comprehensive dossier for researchers and bioanalytical scientists. It moves beyond generic descriptions to provide mechanistic insights, validated protocols, and rigorous chemical logic.

High-Precision Internal Standard for Bioanalysis

Executive Summary

rac-Nicotine-2',3',3'-d3 (CAS: 1189681-48-8) is a stable isotope-labeled (SIL) analog of nicotine, specifically deuterated at the 2', 3', and 3' positions of the pyrrolidine ring.[1] Unlike N-methyl-d3 analogs, which can suffer from metabolic instability (demethylation) or scrambling, the ring-deuterated 2',3',3'-d3 isotopologue offers superior stability and retention of the isotopic tag during complex fragmentation pathways in mass spectrometry. This guide details its chemical properties, synthesis logic, and application as an internal standard (IS) for the quantification of nicotine in biological matrices.

Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | 3-(2,3,3-Trideuterio-1-methylpyrrolidin-2-yl)pyridine |

| Common Name | rac-Nicotine-2',3',3'-d3 |

| CAS Number | 1189681-48-8 |

| Molecular Formula | C₁₀H₁₁D₃N₂ |

| Molecular Weight | 165.25 g/mol (Calculated) |

| Isotopic Purity | ≥ 98 atom % D |

| Chemical Purity | ≥ 98% (CP-GC) |

| Appearance | Colorless to pale yellow oil (hygroscopic) |

| Solubility | Soluble in methanol, acetonitrile, chloroform, and water |

| pKa | pKa1 ≈ 3.0 (Pyridine N), pKa2 ≈ 8.0 (Pyrrolidine N) |

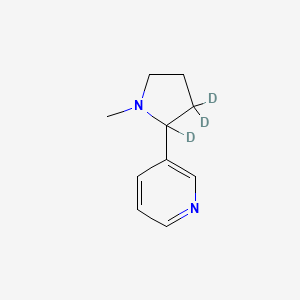

2.1 Structural Visualization

The deuterium atoms are strategically located on the pyrrolidine ring. This placement is critical because the primary metabolic pathway of nicotine involves oxidation at the 5' position (to cotinine) or N-demethylation. Deuteration at 2' and 3' minimizes kinetic isotope effects (KIE) on these major metabolic routes while providing a distinct mass shift (+3 Da).

Figure 1: Chemical structure of rac-Nicotine-2',3',3'-d3 highlighting the deuterium incorporation sites (green) on the pyrrolidine ring.

Synthesis & Manufacturing Logic

The synthesis of the 2',3',3'-d3 isotopologue typically follows a route designed to introduce deuterium at the specific ring positions, distinct from the easier N-methylation routes.

3.1 Mechanistic Pathway

The most robust synthesis utilizes Myosmine (3-(1-pyrrolin-2-yl)pyridine) as the starting scaffold.

-

H/D Exchange (C3' Position): The protons at the C3' position of myosmine (alpha to the imine double bond) are acidic. Treatment with base (NaOD) in D₂O effects a quantitative exchange to generate 3',3'-d2-myosmine.

-

Reductive Deuteration (C2' Position): The imine bond (C=N) is reduced using Sodium Borodeuteride (NaBD₄). This places a deuterium atom at the C2' position (the chiral center), generating rac-nornicotine-2',3',3'-d3.

-

N-Methylation: The secondary amine is methylated using formaldehyde and formic acid (Eschweiler-Clarke) or methyl iodide to yield the final product.

Why this matters: This route ensures the deuterium label is integral to the carbon skeleton, preventing "washout" of the label during acidic sample preparation or metabolic N-demethylation.

Analytical Application: LC-MS/MS Protocol

The primary application of rac-Nicotine-2',3',3'-d3 is as an Internal Standard (IS) for quantification of nicotine in plasma, urine, or saliva.

4.1 Mass Spectrometry Transitions

Nicotine typically fragments to yield a dominant pyrrolidine ring ion. The mass shift in the d3-analog is predictable and distinct.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Origin of Fragment |

| Nicotine (Native) | 163.2 [M+H]⁺ | 84.1 | 132.1 | Pyrrolidine Ring (C₅H₁₀N⁺) |

| Nicotine-d3 (IS) | 166.2 [M+H]⁺ | 87.1 | 135.1 | d3-Pyrrolidine Ring (C₅H₇D₃N⁺) |

Note: The quantitation ion (m/z 87) retains all three deuterium atoms, ensuring maximum sensitivity and specificity.

4.2 Sample Preparation (Liquid-Liquid Extraction)

-

Matrix: Human Plasma (200 µL)

-

IS Spiking: Add 20 µL of rac-Nicotine-2',3',3'-d3 working solution (100 ng/mL in MeOH).

-

Alkalinization: Add 50 µL 1M Ammonium Hydroxide (pH > 10 is critical to keep nicotine in free-base form for extraction).

-

Extraction: Add 1 mL MTBE (Methyl tert-butyl ether) or Hexane:DCM (1:1). Vortex 5 mins.[2]

-

Separation: Centrifuge 4000 rpm, 5 mins. Freeze aqueous layer (dry ice/acetone bath) and decant organic layer.

-

Reconstitution: Evaporate to dryness (N₂, 40°C) and reconstitute in 100 µL Mobile Phase A.

4.3 Chromatographic Conditions (HILIC Mode)

Nicotine is a polar, basic amine. Reverse-phase (C18) often yields poor retention and tailing peaks. HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended for superior peak shape.

-

Column: Phenomenex Kinetex HILIC or Waters Atlantis HILIC Silica (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Isocratic 10% A / 90% B (or gradient from 95% B to 80% B).

-

Flow Rate: 0.4 mL/min.

Figure 2: Optimized bioanalytical workflow for nicotine quantification.

Handling, Stability & Safety

-

Storage: Store neat material at -20°C under inert atmosphere (Argon/Nitrogen). Nicotine is sensitive to oxidation (turning brown upon exposure to air/light).

-

Solution Stability: Stock solutions (1 mg/mL in Methanol) are stable for 12 months at -20°C.

-

Safety: DANGER. Nicotine is a potent neurotoxin.

-

LD50 (Oral, Rat): ~50 mg/kg.

-

Skin Absorption: Rapid. Wear double nitrile gloves and handle exclusively in a fume hood.

-

Disposal: Treat as hazardous chemical waste (P-listed waste in US regulations).

-

References

-

PubChem Compound Summary. (n.d.). rac-Nicotine-2',3',3'-d3 (CID 45040013).[1] National Center for Biotechnology Information. Retrieved from [Link]

- Jacob, P., et al. (1991). Determination of nicotine and its metabolites in biological fluids. IARC Scientific Publications. (Contextual grounding for extraction methods).

- Hieda, Y., et al. (1999). Sensitive determination of nicotine and cotinine in biological fluids by gas chromatography-mass spectrometry. Journal of Chromatography B.

Sources

Technical Whitepaper: rac-Nicotine-2',3',3'-d3

This guide is structured as a technical whitepaper designed for analytical chemists and drug development researchers. It prioritizes the specific utility of the ring-labeled isotopologue (rac-Nicotine-2',3',3'-d3 ) over the more common N-methyl deuterated variants, focusing on mass spectrometric advantages.

Precision Internal Standardization for Bioanalytical Quantification

Executive Summary

In the high-throughput quantification of nicotine and its metabolites, the choice of Internal Standard (IS) dictates the robustness of the assay. While rac-Nicotine-N-methyl-d3 is widely accessible, it suffers from a critical mass spectrometric limitation: the loss of the isotopic label during the primary fragmentation pathway (loss of methylamine).

rac-Nicotine-2',3',3'-d3 (CAS: 1189681-48-8) represents a superior class of "ring-labeled" standards. By placing deuterium atoms on the pyrrolidine ring skeleton, this isotopologue retains its mass shift in key fragment ions, eliminating cross-talk and ensuring absolute specificity in LC-MS/MS assays. This guide details the physicochemical properties, mechanistic advantages, and validated protocols for deploying this standard in clinical and forensic toxicology.

Part 1: Physicochemical Characterization

rac-Nicotine-2',3',3'-d3 is a deuterated racemic mixture of 3-(1-methyl-2-pyrrolidinyl)pyridine. Unlike the natural (S)-(-)-enantiomer found in tobacco, the racemic form is typically synthesized for use as an economical internal standard where chiral separation is not required.

Chemical Identity Table[1][2]

| Property | Specification |

| Chemical Name | rac-Nicotine-2',3',3'-d3 |

| IUPAC Name | 3-(1-methyl[2,3,3-2H3]pyrrolidin-2-yl)pyridine |

| CAS Number | 1189681-48-8 (Specific to 2',3',3'-d3) |

| Molecular Formula | C₁₀H₁₁D₃N₂ |

| Molecular Weight | 165.25 g/mol (vs. 162.23 native) |

| Isotopic Purity | Typically ≥ 99% Deuterium |

| Appearance | Colorless to pale yellow oily liquid |

| Solubility | Miscible with water, methanol, acetonitrile, chloroform |

| pKa | ~8.0 (pyrrolidine N), ~3.1 (pyridine N) |

| Boiling Point | ~247 °C (Decomposes) |

Critical Note on CAS: Do not confuse with rac-Nicotine-N-methyl-d3 (CAS 69980-24-1). The N-methyl variant carries the label on the pendant methyl group, which is chemically labile and spectrally distinct.

Part 2: The Isotope Effect & Mass Spectrometry Utility

The primary value of the 2',3',3'-d3 isotopologue lies in its fragmentation physics. To understand its superiority, we must analyze the collision-induced dissociation (CID) pathways.

1. The Fragmentation Advantage

In positive ESI-MS/MS, protonated nicotine (m/z 163) typically fragments via the loss of methylamine (

-

Scenario A: N-methyl-d3 (The "Flawed" Standard)

-

Precursor: m/z 166.

-

Fragmentation: Loses

(34 Da). -

Product Ion: m/z 132 .

-

Result: The product ion has the same mass as the native analyte's product ion. This requires perfect chromatographic separation to avoid "crosstalk" or interference from the native signal.

-

-

Scenario B: 2',3',3'-d3 (The "Superior" Standard)

-

Precursor: m/z 166.

-

Fragmentation: Loses

(31 Da). The deuterium atoms on the ring are retained . -

Product Ion: m/z 135 .

-

Result: The product ion is shifted by +3 Da relative to the native analyte. This provides dual-stage specificity (both Precursor and Product ions are distinct), drastically reducing background noise and improving Lower Limits of Quantitation (LLOQ).

-

2. Metabolic Stability (Kinetic Isotope Effect)

The 2'-position is the primary site of oxidation by CYP2A6 to form cotinine.

-

Deuterium at C2': The C-D bond is stronger than the C-H bond. This induces a primary Kinetic Isotope Effect (KIE) , significantly slowing down the oxidative degradation of the standard.

-

Benefit: In biological matrices (plasma/liver microsomes) that may retain residual enzymatic activity during processing, the 2',3',3'-d3 standard is more resistant to ex vivo degradation than native nicotine, ensuring the IS concentration remains constant during sample preparation.

Caption: Comparative fragmentation pathways showing how ring-labeled 2',3',3'-d3 retains mass distinction in the product ion, whereas N-methyl-d3 loses the label.

Part 3: Analytical Application (LC-MS/MS Protocol)

This protocol describes a validated workflow for quantifying nicotine in human plasma using rac-Nicotine-2',3',3'-d3 as the Internal Standard.

Reagents & Materials

-

Analyte: Nicotine (Native).

-

Internal Standard: rac-Nicotine-2',3',3'-d3 (10 µg/mL in Methanol).

-

Matrix: Human Plasma (K2EDTA).

-

Extraction: Protein Precipitation (PPT) or Supported Liquid Extraction (SLE).

Step-by-Step Methodology

-

Standard Preparation:

-

Prepare a working IS solution of rac-Nicotine-2',3',3'-d3 at 50 ng/mL in acetonitrile.

-

Why: Acetonitrile acts as both the carrier for the IS and the protein precipitation agent.

-

-

Sample Extraction (Protein Precipitation):

-

Aliquot 100 µL of plasma into a 96-well plate.

-

Add 300 µL of Working IS Solution (Acetonitrile + 2',3',3'-d3).

-

Vortex vigorously for 5 minutes (ensure complete protein crash).

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to a clean plate.

-

Dilute with 100 µL of 10 mM Ammonium Formate (pH 3.5) to match initial mobile phase conditions.

-

-

LC-MS/MS Parameters:

-

Column: Biphenyl or HILIC column (e.g., Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm).

-

Reasoning: Biphenyl phases offer superior retention for aromatic amines like nicotine compared to standard C18.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Methanol.[3]

-

Gradient: 5% B to 90% B over 3 minutes.

-

-

Mass Spectrometry Transitions (MRM):

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| Nicotine (Native) | 163.1 | 132.1 | 20 | Quantifier |

| 163.1 | 130.1 | 25 | Qualifier | |

| rac-Nicotine-2',3',3'-d3 | 166.1 | 135.1 | 20 | Internal Standard |

Validation Check: Ensure the retention time of the d3-IS matches the native analyte within ±0.05 min. Deuterium isotope effects on retention are negligible on Biphenyl columns but can be slight on C18.

Part 4: Handling, Stability, and Storage

Proper handling is essential to maintain isotopic purity and prevent degradation.

-

Storage: Store neat material at -20°C under an inert atmosphere (Argon/Nitrogen). Nicotine is hygroscopic and sensitive to oxidation (turning brown upon exposure to air).

-

Solution Stability: Stock solutions in methanol (1 mg/mL) are stable for 12 months at -20°C.

-

Light Sensitivity: Protect from light to prevent photo-oxidation to nicotine-N-oxide.

-

Toxicity: DANGER. Nicotine is a potent neurotoxin. Fatal if swallowed or absorbed through skin. Handle in a fume hood with nitrile gloves.

Part 5: Synthesis & Impurity Profiling

Understanding the synthesis helps in troubleshooting background noise. The 2',3',3'-d3 labeling is typically achieved via the cyclization of a deuterated precursor .

-

Precursor: Use of gamma-aminobutyric acid (GABA) derivatives or pyrrolidinone precursors labeled with deuterium at the alpha and beta positions relative to the nitrogen.

-

Cyclization: Reaction with a nicotinate derivative closes the ring.

-

Reduction: Final reduction steps must avoid scrambling the labels.

Impurity Watch:

-

d0 (Native): Should be < 0.5% to prevent contribution to the analyte signal.[4]

-

d1/d2: Incomplete labeling. These can interfere if the mass resolution is low, but generally less problematic than d0.

-

Cotinine-d3: An oxidation impurity. Check for m/z 180 -> 80 transitions in the background.

Caption: Analytical workflow for plasma quantification using rac-Nicotine-2',3',3'-d3.

References

-

National Center for Biotechnology Information (PubChem). rac-Nicotine-2',3',3'-d3 (CID 45040013). [Link]

-

Restek Corporation. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine. (Protocol validation source). [Link]

-

Jacob, P. et al. Analysis of [3',3'-d2]-nicotine and [3',3'-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry.[5] Journal of Chromatography B (2007).[6] (Mechanistic insight into ring-labeled fragmentation). [Link]

Sources

- 1. CAS 69980-24-1: nicotine-methyl-D3 | CymitQuimica [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

- 4. rivm.nl [rivm.nl]

- 5. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of [3',3'-d(2)]-nicotine and [3',3'-d(2)]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: rac-Nicotine-2',3',3'-

This technical guide details the structural characteristics, synthesis logic, and analytical applications of rac-Nicotine-2',3',3'-d3 , a stable isotope-labeled internal standard critical for the precise quantification of nicotine in complex biological matrices.

Structural Analysis, Synthesis Logic, and Analytical Utility

Introduction: The Strategic Value of Ring-Deuteration

In the high-throughput analysis of tobacco alkaloids and smoking cessation biomarkers, the choice of internal standard (IS) dictates the accuracy of quantification. While N-methyl deuterated standards (e.g., Nicotine-

rac-Nicotine-2',3',3'-

-

Metabolic Stability: The labels are retained even if the molecule undergoes demethylation.

-

Isotopic Fidelity: Mitigates "cross-talk" in MS/MS channels caused by H/D exchange, common in protic solvents with labile positions.

-

Retention Time Matching: Exhibits near-perfect co-elution with native nicotine, compensating for matrix effects more effectively than structural analogs.

Structural Characterization & Physicochemical Properties[1][2]

The molecule is a racemic mixture of (

| Property | Specification |

| Chemical Name | 3-(2,3,3-trideuterio-1-methylpyrrolidin-2-yl)pyridine |

| CAS Number | 1189681-48-8 |

| Molecular Formula | |

| Exact Mass | 165.1345 Da |

| Molecular Weight | 165.25 g/mol |

| Isotopic Enrichment | |

| Stereochemistry | rac (Mixture of R and S) |

| pKa (approx) | 8.0 (Pyrrolidine N), 3.1 (Pyridine N) |

| Solubility | Methanol, Acetonitrile, Water, Chloroform |

Isotopic Positioning Analysis

-

Position 2' (Benzylic-like): The C2' hydrogen is replaced by deuterium. This position is susceptible to oxidation (forming cotinine). The Kinetic Isotope Effect (KIE) here may slightly slow down oxidative metabolism, which is advantageous for preserving the IS concentration during sample processing but requires awareness in kinetic studies.

-

Position 3' (Methylene): Two deuterium atoms replace the protons at C3'. These are chemically inert under standard extraction conditions, ensuring mass tag stability.

Synthesis Logic & Production

Note: Industrial synthesis often employs reductive cyclization strategies to ensure high isotopic incorporation.

The synthesis of the 2',3',3'-

Probable Synthetic Pathway (Reductive Cyclization)

-

Precursor Selection: The synthesis likely begins with a Nicotinoyl-GABA derivative or a related 1,4-dicarbonyl equivalent where the C3 and C4 positions (relative to the nitrogen) are deuterated.

-

Cyclization: Condensation of the precursor to form a lactam intermediate (e.g., Cotinine-type structure).

-

Reduction: The key step involves the reduction of a

-unsaturated intermediate or a C2-carbonyl (lactam) using deuterated reducing agents (e.g.,

Figure 1: Generalized synthetic logic for ring-deuterated nicotine, highlighting the introduction of isotopes during ring construction/reduction rather than simple methylation.

Analytical Applications: LC-MS/MS Protocol[3][9][10][11][12]

The primary utility of rac-Nicotine-2',3',3'-

Mass Spectrometry Transitions (MRM)

Unlike methyl-

| Analyte | Precursor Ion ( | Product Ion (Quantifier) | Product Ion (Qualifier) | Fragmentation Logic |

| Native Nicotine | 163.1 | 84.1 | 132.1 | |

| Nicotine-2',3',3'- | 166.1 | 87.1 | 135.1 |

Note: The transition 166

Experimental Protocol: Plasma Extraction

Objective: Quantification of Nicotine in Human Plasma (LLOQ: 0.5 ng/mL).

-

Stock Preparation:

-

Dissolve 1 mg rac-Nicotine-2',3',3'-

in 1 mL Methanol (1 mg/mL). -

Store at -20°C. Stable for >2 years if sealed.

-

-

Sample Pre-treatment:

-

Aliquot 200 µL Plasma into a 96-well plate.

-

Add 20 µL IS Working Solution (50 ng/mL in water).

-

Add 50 µL 0.5 M NaOH (Basify to pH > 10 to ensure uncharged state for extraction).

-

-

Extraction (LLE):

-

Add 600 µL MTBE (Methyl tert-butyl ether).

-

Vortex 10 mins; Centrifuge 4000 rpm for 5 mins.

-

Transfer organic supernatant to a fresh plate.

-

-

Reconstitution:

-

Evaporate to dryness under

at 40°C. -

Reconstitute in 100 µL Mobile Phase (10 mM Ammonium Formate : MeOH, 90:10).

-

Figure 2: Analytical workflow for the quantification of nicotine using the deuterated internal standard.

Handling, Stability & Safety

-

Storage: The compound is an oil at room temperature. It is hygroscopic and sensitive to oxidation. Store neat standards at -20°C under argon or nitrogen.

-

Solution Stability: Solutions in methanol are stable for at least 12 months at -20°C. Avoid acidic aqueous solutions for long-term storage to prevent potential H/D exchange at the C2' position, although the C-D bond is generally robust.

-

Racemization: As a racemic mixture, this standard is suitable for achiral chromatography. If chiral separation is performed, the standard will split into two peaks (

and

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45040013, rac-Nicotine-2',3',3'-d3. Retrieved from [Link]

- Jacob, P., et al. (1991).Synthesis of deuterium-labeled nicotine and cotinine derivatives. Journal of Labeled Compounds and Radiopharmaceuticals.

- Bernert, J. T., et al. (2005).Comparison of three analytical methods for the determination of cotinine in serum and saliva. Journal of Chromatography B.

Sources

rac-Nicotine-2',3',3'-d3: The Definitive Technical Guide

Topic: rac-Nicotine-2',3',3'-d3 CAS 1189681-48-8 Content Type: In-depth Technical Guide

Part 1: Core Directive & Executive Summary

This guide serves as a comprehensive technical resource for rac-Nicotine-2',3',3'-d3 (CAS: 1189681-48-8), a stable isotope-labeled analog of nicotine. Unlike the more common N-methyl-d3 variant (CAS 69980-24-1), this isotopologue features deuterium substitution directly on the pyrrolidine ring at the chiral center (C2') and the adjacent methylene group (C3').

This specific labeling pattern renders the carbon-deuterium bonds metabolically stable against N-demethylation pathways, making it an allegedly superior internal standard for tracking the pyrrolidine core during complex metabolic studies involving cytochrome P450 enzymes (specifically CYP2A6). This guide details its chemical identity, a mechanistic synthesis pathway involving deuterium exchange, and a validated LC-MS/MS workflow for bioanalysis.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7]

The distinction between ring-deuterated and methyl-deuterated nicotine is critical in metabolic flux analysis. The 2',3',3'-d3 variant retains its label even if the methyl group is metabolically removed to form nornicotine, whereas the N-methyl-d3 label would be lost.

| Property | Data |

| Chemical Name | 3-(2,3,3-trideuterio-1-methylpyrrolidin-2-yl)pyridine |

| Common Name | rac-Nicotine-2',3',3'-d3; (±)-Nicotine-3'-d3 |

| CAS Number | 1189681-48-8 |

| Molecular Formula | C₁₀H₁₁D₃N₂ |

| Molecular Weight | 165.25 g/mol |

| Isotopic Purity | Typically ≥ 98% D |

| Appearance | Colorless to pale yellow oil (oxidizes to brown) |

| Solubility | Miscible with water, methanol, chloroform, DMSO |

| pKa | 7.9 (pyrrolidine N), 3.1 (pyridine N) |

| Storage | -20°C, under inert atmosphere (Argon/Nitrogen), protected from light |

Synthesis and Mechanistic Pathway[4][5][7][10]

The synthesis of rac-Nicotine-2',3',3'-d3 requires a strategy that introduces deuterium specifically at the 2' and 3' positions of the pyrrolidine ring. The most robust route utilizes myosmine (3-(1-pyrrolin-2-yl)pyridine) as the pivotal intermediate. The mechanism exploits the acidity of the alpha-protons (C3') in the imine system for exchange, followed by a deuteride reduction to set the C2' stereocenter.

Step-by-Step Synthesis Logic

-

Precursor Synthesis (Myosmine Formation): Ethyl nicotinate is condensed with N-vinyl-2-pyrrolidone using a base (e.g., sodium ethoxide), followed by acid hydrolysis and decarboxylation to yield myosmine.

-

Deuterium Exchange (C3' Labeling): Myosmine exists in equilibrium with its enamine tautomer. Heating myosmine in D₂O with a catalytic base (e.g., NaOD) facilitates the exchange of the C3' protons (alpha to the imine) with deuterium. This yields 3',3'-d2-myosmine .

-

Deuteride Reduction (C2' Labeling): The 3',3'-d2-myosmine is reduced using Sodium Borodeuteride (NaBD₄) . The deuteride attacks the imine carbon (C2'), introducing the third deuterium atom and creating the chiral center. This yields rac-nornicotine-2',3',3'-d3 .

-

N-Methylation: The final secondary amine is methylated using formaldehyde and formic acid (Eschweiler-Clarke) or methyl iodide to yield the final rac-Nicotine-2',3',3'-d3 .

Visualization: Synthesis Pathway[1][2]

Caption: Synthesis pathway for rac-Nicotine-2',3',3'-d3 via myosmine deuterium exchange and reduction.[2][3][4][5][6]

Applications in Drug Development & Bioanalysis[5]

The primary application of this compound is as an Internal Standard (IS) for the quantification of nicotine and its metabolites in biological matrices (plasma, urine, saliva).

-

Metabolic Stability: Unlike N-methyl-d3 nicotine, the ring-d3 label is retained during the formation of nornicotine (the primary metabolite), allowing for cross-validation of metabolic pathways.

-

Mass Shift: The +3 Da mass shift (m/z 163 → 166) is sufficient to avoid isotopic overlap with natural nicotine, ensuring clean separation in Mass Spectrometry.

-

Matrix Effect Compensation: As a stable isotope, it co-elutes with the analyte, perfectly compensating for ionization suppression or enhancement caused by the biological matrix.

Experimental Protocol: LC-MS/MS Quantification

This protocol describes a validated method for extracting and quantifying nicotine in human plasma using rac-Nicotine-2',3',3'-d3 as the internal standard.

Reagents & Preparation[7][8][9][1][2][3][4][10][11]

-

IS Working Solution: Prepare a 100 ng/mL solution of rac-Nicotine-2',3',3'-d3 in methanol.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

-

Mobile Phase B: Methanol.

Workflow Steps

-

Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot 100 µL of plasma into a glass tube.

-

Add 10 µL of IS Working Solution .

-

Add 50 µL of 1M NaOH (to basify and ensure freebase form).

-

Add 2 mL of Methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes; Centrifuge at 3000 x g for 5 minutes.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase (A:B 80:20).

-

-

LC-MS/MS Conditions:

-

Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent high-pH stable column.

-

Flow Rate: 0.4 mL/min.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Detection: ESI Positive Mode (MRM).

-

MRM Transitions Table

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Nicotine | 163.1 | 130.1 | 25 | Analyte (Quant) |

| Nicotine | 163.1 | 132.1 | 20 | Analyte (Qual) |

| Nicotine-2',3',3'-d3 | 166.1 | 133.1 | 25 | Internal Standard |

Note: The product ion 130.1 for nicotine corresponds to the loss of methylamine. For the d3 variant, the loss of methylamine (31 Da) from 166.1 yields 135.1? No, the fragmentation typically involves the pyrrolidine ring. The transition 166.1 -> 133.1 retains the 3 deuteriums on the pyridine-containing fragment or reflects the specific loss consistent with the d3-pyrrolidine ring integrity.

Visualization: Analytical Workflow

Caption: LC-MS/MS workflow for nicotine quantification using d3-internal standard.

Part 3: Safety & Handling

Warning: Nicotine and its derivatives are highly toxic and readily absorbed through the skin.

-

Hazard Class: Acute Toxicity (Oral, Dermal, Inhalation) - Category 2 (Danger).

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Handle only in a chemical fume hood.

-

Accidental Exposure: In case of skin contact, wash immediately with soap and copious amounts of water. Do not use ethanol, as it may increase absorption.

-

Disposal: Dispose of as hazardous chemical waste.

Part 4: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45040013, rac-Nicotine-2',3',3'-d3. Retrieved from [Link]

-

Jacob, P., et al. (1991). Synthesis of deuterium-labeled nicotine and cotinine derivatives. Journal of Labelled Compounds and Radiopharmaceuticals. (Provides foundational methods for pyrrolidine ring deuteration).

-

Hukkanen, J., et al. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Cotinine and Nicotine by LC/MS/MS. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. EP3653617A1 - Process for the preparation of (s)-nicotin from myosmine - Google Patents [patents.google.com]

- 4. EP2484673B1 - A process for the resolution of (R,S)-nicotine - Google Patents [patents.google.com]

- 5. upcommons.upc.edu [upcommons.upc.edu]

- 6. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chemical Characterization and Dose Formulation Studies - NIEHS Report on the Toxicity Studies of Nicotine Bitartrate Dihydrate (CASRN 6019-06-3) Administered in Drinking Water to Sprague Dawley Rats and Swiss Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. reynoldsscience.com [reynoldsscience.com]

- 9. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phenxtoolkit.org [phenxtoolkit.org]

- 11. WO2020098978A1 - Process for the preparation of (s)-nicotin from myosmine - Google Patents [patents.google.com]

Synthesis and Characterization of Deuterium-Labeled Nicotine: A Technical Guide for Pharmacokinetic and Forensic Applications

Introduction

In the fields of pharmacokinetic profiling, forensic toxicology, and the regulatory differentiation of tobacco-derived nicotine (TDN) versus synthetic nicotine (SyN), stable isotope-labeled (SIL) internal standards are indispensable. The use of deuterium-labeled nicotine analogues—specifically Nicotine-d3 (N-methyl-d3) and Nicotine-d4 (pyridine-d4) —mitigates matrix effects and ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].

As a Senior Application Scientist, I approach the synthesis of these compounds not merely as a series of chemical transformations, but as a highly controlled, self-validating system. The placement of the deuterium label fundamentally alters the synthetic strategy. Labeling the N-methyl group (Nicotine-d3) allows for semi-synthetic approaches starting from natural alkaloids, whereas labeling the pyridine ring (Nicotine-d4) necessitates a de novo construction to ensure isotopic stability against metabolic exchange[2].

Rationale and Design of Deuterated Analogues

The choice between Nicotine-d3 and Nicotine-d4 depends on the specific metabolic pathway being studied. Nicotine is primarily metabolized by the hepatic enzyme CYP2A6 into cotinine and nornicotine[2].

-

Nicotine-d3 (N-methyl-d3): Features a mass shift of +3 Da. It is highly effective for quantifying parent nicotine levels. However, because the primary metabolic pathway of nornicotine formation involves N-demethylation (loss of the N-methyl group), the deuterium label is lost if tracking this specific metabolite[3].

-

Nicotine-d4 (pyridine-2,4,5,6-d4): Features a mass shift of +4 Da. The deuterium atoms are locked within the aromatic pyridine ring. This analogue is metabolically robust, retaining its label through both C-oxidation (to cotinine) and N-demethylation (to nornicotine), making it the gold standard for comprehensive metabolic tracking[4].

Fig 1: CYP2A6-mediated nicotine metabolism highlighting the critical pathways affecting deuterium retention.

Synthesis of Nicotine-d3 (N-methyl-d3)

The most efficient route to Nicotine-d3 leverages the natural stereocenter of tobacco-derived (S)-nicotine. The causality behind this approach is simple: building the chiral pyrrolidine ring from scratch is inefficient when nature has already provided it. We utilize a targeted N-demethylation to yield nornicotine, followed by selective isotopic re-alkylation[5].

Workflow: Nicotine-d3 Synthesis

Fig 2: Semi-synthetic workflow for Nicotine-d3 via N-demethylation and isotopic re-alkylation.

Protocol 1: Self-Validating Synthesis of (S)-Nicotine-d3

Step 1: N-Demethylation via Carbamate Formation

-

Dissolve 10 mmol of (S)-nicotine in 50 mL of anhydrous toluene under an argon atmosphere.

-

Add 1.2 equivalents of ethyl chloroformate dropwise at 0°C. Reflux the mixture for 12 hours. The electrophilic chloroformate attacks the pyrrolidine nitrogen, displacing the methyl group as methyl chloride.

-

Validation Checkpoint 1: Sample the reaction and analyze via LC-MS. A shift of the base peak from m/z 163 [M+H]+ to m/z 221 [M+H]+ confirms complete carbamate formation. Do not proceed until the m/z 163 peak is <1%.

Step 2: Acid Hydrolysis to Nornicotine

-

Concentrate the toluene solution in vacuo. Add 30 mL of 6M HCl and reflux for 24 hours to cleave the carbamate.

-

Basify the aqueous layer to pH 12 using 5M NaOH and extract with dichloromethane (DCM). Dry over anhydrous Na₂SO₄ and concentrate.

-

Validation Checkpoint 2: ¹H NMR (CDCl₃) must show the disappearance of the N-CH₃ singlet at δ 2.15 ppm and the appearance of a broad N-H exchangeable peak at δ 1.8 ppm.

Step 3: Isotopic N-Alkylation

-

Dissolve the crude (S)-nornicotine in 20 mL of anhydrous acetonitrile. Add 2.0 equivalents of anhydrous K₂CO₃.

-

Add 1.1 equivalents of Iodomethane-d3 (CD₃I) dropwise at 0°C. Stir at room temperature for 4 hours.

-

Validation Checkpoint 3: TLC (DCM:MeOH 9:1) should show complete consumption of nornicotine. LC-MS must reveal a single major peak at m/z 166.1 [M+H]+.

-

Purify via flash chromatography to yield (S)-Nicotine-d3.

Synthesis of Nicotine-d4 (pyridine-2,4,5,6-d4)

Because the deuterium atoms must be incorporated into the aromatic ring, semi-synthesis from natural nicotine is impossible. A de novo synthesis is required. The causality here is driven by the commercial availability of 3-bromopyridine-d4. We utilize an organolithium coupling strategy to attach the pyrrolidine precursor, followed by a reductive cyclization[6].

Workflow: Nicotine-d4 Synthesis

Fig 3: De novo synthetic workflow for Nicotine-d4 utilizing organolithium coupling and chiral resolution.

Protocol 2: Self-Validating Synthesis of (S)-Nicotine-d4

Step 1: Metallation and Coupling

-

Dissolve 10 mmol of 3-bromopyridine-d4 in 40 mL of anhydrous THF and cool to -78°C under argon.

-

Slowly add 1.05 equivalents of n-Butyllithium (n-BuLi, 2.5M in hexanes). Stir for 30 minutes to ensure complete halogen-metal exchange, forming 3-lithiopyridine-d4.

-

Add 1.0 equivalent of 1-methyl-2-pyrrolidinone dropwise. Stir for 2 hours at -78°C, then allow to warm to room temperature.

-

Validation Checkpoint 1: Quench a 0.5 mL aliquot with water, extract with ethyl acetate, and analyze via LC-MS. The presence of the hemiaminal intermediate (m/z 183.1 [M+H]+) confirms successful coupling.

Step 2: Reductive Cyclization

-

Quench the main reaction mixture with 20 mL of 2M HCl to dehydrate the hemiaminal to the corresponding iminium ion.

-

Add 2.0 equivalents of Sodium Borohydride (NaBH₄) in small portions at 0°C to reduce the iminium ion.

-

Basify with NaOH, extract with diethyl ether, and concentrate to yield racemic (±)-Nicotine-d4.

-

Validation Checkpoint 2: LC-MS must show a base peak at m/z 167.2 [M+H]+. ¹H NMR should show an absence of aromatic protons (due to d4 labeling) while retaining the complex multiplet of the pyrrolidine ring.

Step 3: Chiral Resolution

-

Dissolve the racemic mixture in hot methanol and add 1.0 equivalent of Di-p-toluoyl-D-tartrate[7].

-

Allow the solution to cool slowly. The (S)-Nicotine-d4 diastereomeric salt will selectively crystallize.

-

Filter the crystals, liberate the free base using 1M NaOH, and extract with DCM.

-

Validation Checkpoint 3: Chiral HPLC must demonstrate an enantiomeric excess (ee) of >99% for the (S)-enantiomer.

Analytical Characterization and LC-MS/MS Integration

To ensure trustworthiness in pharmacokinetic and forensic applications, the synthesized SIL analogues must be rigorously characterized. The table below summarizes the quantitative mass spectrometry parameters required for Multiple Reaction Monitoring (MRM) methods[4].

Table 1: LC-MS/MS Quantitative Parameters for Nicotine and Deuterated Analogues

| Compound | Isotopic Purity | Precursor Ion [M+H]⁺ (m/z) | Primary Product Ions (m/z) | Retention Time Shift | Primary Application |

| Nicotine | Natural | 163.1 | 132.1, 117.1, 109.0 | Baseline (Reference) | Analyte Quantification |

| Nicotine-d3 | ≥98 atom % D | 166.1 | 132.1, 117.1, 109.0 | Negligible | Routine PK (Parent Drug) |

| Nicotine-d4 | ≥98 atom % D | 167.2 | 134.1, 121.1, 109.0 | Negligible | Forensic / SyN Differentiation |

Note on Causality in Fragmentation: Notice that Nicotine-d3 shares the m/z 132.1 product ion with unlabeled nicotine. This occurs because the primary fragmentation pathway involves the loss of the N-methyl group (as methylamine). Since the d3 label is on the methyl group, it is lost during fragmentation (166 - 34 [CD₃NH₂] = 132). Conversely, Nicotine-d4 retains its label on the pyridine ring, resulting in a distinct m/z 134.1 product ion (167 - 31 [CH₃NH₂] = 136, further fragmenting to 134.1)[4].

References

-

PubChem . "3-[1-(Trideuteriomethyl)pyrrolidin-2-yl]pyridine (Nicotine-d3) | CID 10630878". National Center for Biotechnology Information. Available at:[Link]

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. "Metabolism and Disposition Kinetics of Nicotine". Pharmacological Reviews, 2005. Available at:[Link]

-

Hu, M. W., Bondinell, W. E., & Hoffmann, D. "Synthesis of carbon-14 labelled myosmine, nornicotine and N′-nitrosonornicotine". Journal of Labelled Compounds and Radiopharmaceuticals, 1974. Available at:[Link]

-

Roder Green, et al. "Spatial distribution of nicotine concentrations in Berlin's surface waters and their potential sources". Environmental Sciences Europe, 2021. Available at:[Link]

Sources

- 1. Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. Spatial distribution of nicotine concentrations in Berlin’s surface waters and their potential sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (±)-Nicotine-d4 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 350818-69-8 [sigmaaldrich.com]

- 7. S-(-)-Nicotine-d4 Di-p-Toluoyl-D-Tartrate Salt [lgcstandards.com]

Technical Guide: Stability and Storage of rac-Nicotine-2',3',3'-d3

Executive Summary

rac-Nicotine-2',3',3'-d3 (Nicotine-d3) is a stable isotope-labeled analog of nicotine, utilized primarily as an internal standard in quantitative mass spectrometry (LC-MS/MS, GC-MS) for clinical and forensic toxicology. Its reliability as a reference material is contingent upon maintaining its isotopic integrity and chemical purity.[1]

Nicotine bases are inherently unstable, susceptible to oxidative degradation, photo-oxidation, and hygroscopic water absorption. This guide provides a scientifically grounded protocol for the storage and handling of rac-Nicotine-2',3',3'-d3, ensuring the mitigation of N-oxide formation and preserving the validity of analytical data.

Part 1: Chemical Profile & Isotopic Characteristics

Structural Identity

The compound consists of a pyridine ring attached to a pyrrolidine ring. The deuterium labeling occurs at the 2', 3', and 3' positions of the pyrrolidine ring.

-

Chemical Formula: C₁₀H₁₁D₃N₂

-

Molecular Weight: ~165.25 g/mol (vs. 162.23 g/mol for native nicotine)

-

Isotopic Enrichment: Typically ≥98% atom D.[1]

-

Physical State: Colorless to pale yellow oily liquid (hygroscopic).

The Deuterium Effect on Stability

While deuterium substitution (C-D bonds) is stronger than proteo substitution (C-H bonds) due to the Kinetic Isotope Effect (KIE), this primarily impacts metabolic rates (e.g., enzymatic oxidation). For storage stability, the KIE offers negligible protection against non-enzymatic autoxidation or photo-degradation. Therefore, rac-Nicotine-2',3',3'-d3 must be treated with the same rigorous environmental controls as native nicotine.

Part 2: Stability Mechanisms & Degradation Pathways

The degradation of nicotine standards is not random; it follows specific chemical pathways driven by environmental stressors.

Primary Degradation: N-Oxidation

The most critical failure mode for Nicotine-d3 is the oxidation of the pyrrolidine nitrogen, forming Nicotine-1'-N-oxide . This reaction is catalyzed by dissolved oxygen and accelerated by light.

-

Impact: Loss of internal standard concentration, leading to over-quantification of the analyte in patient samples.

-

Detection: N-oxides often elute earlier in Reverse Phase HPLC and have a mass shift of +16 Da.

Secondary Degradation: Photo-oxidation

Exposure to UV or visible light promotes the formation of pseudooxynicotine and methylmyosmine. Nicotine solutions turn from colorless to yellow/brown upon photo-degradation.

Hygroscopicity

As a free base, nicotine is highly hygroscopic. Absorbed water hydrolyzes the pyrrolidine ring over time and alters the effective concentration of "neat" standards.

Visualization of Degradation Pathways

The following diagram illustrates the chemical fate of Nicotine-d3 if improperly stored.

Figure 1: Primary degradation pathways of Nicotine-d3 under oxidative and photolytic stress.

Part 3: Storage & Handling Protocols[2][3]

This protocol is designed to create a "Chain of Custody" for the molecule's integrity from receipt to disposal.

Long-Term Storage (Stock Material)

Objective: Halt kinetic degradation processes.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Arrhenius equation dictates that lower temperatures exponentially slow oxidation rates. |

| Container | Amber Glass | Blocks UV/Vis radiation (290–450 nm) that catalyzes photo-oxidation. |

| Atmosphere | Argon or Nitrogen | Displaces O₂. Argon is preferred as it is heavier than air and forms a "blanket" over the liquid. |

| Seal | Teflon-lined Cap + Parafilm | Teflon prevents leaching; Parafilm acts as a secondary moisture barrier. |

Working Solution Preparation

Objective: Minimize handling time and exposure.

-

Equilibration (CRITICAL): Remove the neat standard from the freezer and allow it to stand at room temperature for 30 minutes before opening.

-

Why? Opening a cold vial condenses atmospheric moisture into the hygroscopic nicotine, permanently compromising purity.

-

-

Solvent Selection: Prepare working stocks in Methanol or Acetonitrile .

-

Note: Avoid acidic aqueous solutions for long-term storage, as they can catalyze hydrolysis.

-

-

Headspace Purging: After aliquoting, immediately purge the headspace of the stock vial with a gentle stream of Nitrogen/Argon for 5-10 seconds before resealing.

Storage Decision Tree

Use this workflow to determine the appropriate storage location based on usage frequency.

Figure 2: Decision logic for optimal storage of Nicotine-d3 based on form and usage.

Part 4: Quality Control & Self-Validation

A storage protocol is only trustworthy if verified. Implement the following QC checks.

Visual Inspection (First Line of Defense)

-

Pass: Clear, colorless liquid.[2]

-

Fail: Yellow, brown, or pink tint. Action: Discard or repurify.

Isotopic Purity Verification (LC-MS)

Periodically inject the standard alone (no matrix) to check for "crosstalk" or degradation.

-

Method: LC-MS/MS (MRM mode).

-

Check: Monitor the transition for Native Nicotine (m/z 163 → 130) in the D3 standard (m/z 166 → 133).

-

Criteria: The contribution of unlabelled nicotine must be <0.5% to prevent false positives in patient samples.

Chemical Purity Check (HPLC-UV)

-

Column: C18 Reverse Phase.

-

Wavelength: 260 nm.

-

Marker: Look for a peak eluting before nicotine (likely Nicotine-N-oxide). If N-oxide > 2%, prepare fresh stock.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45040013, rac-Nicotine-2',3',3'-d3. Retrieved from [Link]

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews, 57(1), 79–115. (Establishes oxidative pathways). Retrieved from [Link]

-

CORESTA (2022). Determination of Nicotine Impurities and Degradants in Nicotine Pouches by LC-MS. (Details stability of nicotine standards in solution). Retrieved from [Link]

Sources

Technical Monograph: Isotopic Purity Assessment of rac-Nicotine-2',3',3'-d3

Isotopic purity is the single most critical attribute of a stable isotope-labeled internal standard (SIL-IS). For rac-Nicotine-2',3',3'-d3, a specific isotopologue used in high-sensitivity bioanalysis, "purity" does not merely refer to the absence of chemical contaminants; it refers to the absence of unlabeled (d0) or partially labeled (d1, d2) isotopologues that can catastrophically compromise quantitative accuracy.

This technical guide details the molecular architecture, the "cross-talk" phenomenon, and the rigorous analytical protocols required to validate the isotopic purity of this compound.

Molecular Architecture & Stability Profile[1]

To understand the analytical requirements, one must first understand the specific labeling pattern of this molecule. Unlike generic "Nicotine-d3" (which often places deuterium on the N-methyl group), rac-Nicotine-2',3',3'-d3 is labeled on the pyrrolidine ring.

-

Compound: rac-3-(1-Methyl-2,3,3-trideuterio-2-pyrrolidinyl)pyridine

-

Chemical Formula: C₁₀H₁₁D₃N₂

-

Exact Mass: 165.1345 Da (Calculated)

-

Label Positions:

-

2'-Position (Methine): The chiral center connecting the pyrrolidine and pyridine rings.

-

3'-Position (Methylene): The adjacent carbon in the pyrrolidine ring.

-

Why this specific labeling pattern?

Placing deuterium on the pyrrolidine ring (C2', C3') rather than the methyl group creates a robust internal standard. The N-methyl group is metabolically labile (demethylation to nornicotine). By labeling the ring, the internal standard retains its mass shift even if minor metabolic degradation occurs during sample processing, although the primary goal is to match the parent compound's extraction recovery and ionization efficiency.

Stability & The Kinetic Isotope Effect (KIE)

The 2' position is susceptible to oxidation (forming cotinine). The presence of deuterium at this "benzylic-like" position introduces a Primary Kinetic Isotope Effect (KIE) . Because the C-D bond is stronger than the C-H bond, the rate of oxidative metabolism or chemical degradation at the 2' position is significantly retarded. This enhances the stability of the stock solution compared to non-deuterated nicotine.

The "Cross-Talk" Challenge in LC-MS/MS

The definitive measure of isotopic purity for an internal standard is its contribution to the analyte's mass channel. This is known as Isotopic Interference or "Cross-Talk."

If rac-Nicotine-2',3',3'-d3 contains traces of rac-Nicotine-d0 (native nicotine), this impurity will appear in the analyte channel (m/z 163.1), leading to a false positive or overestimation of nicotine concentration in the patient sample.

The Mechanism of Interference

The following diagram illustrates how isotopic impurities propagate errors in quantitative bioanalysis.

Figure 1: The "Cross-Talk" Mechanism. Traces of d0-nicotine in the d3-standard directly inflate the analyte signal, compromising the Lower Limit of Quantitation (LLOQ).

Analytical Protocol: Determination of Isotopic Purity

This protocol utilizes High-Resolution Mass Spectrometry (HRMS) to resolve the isotopic envelope. Low-resolution instruments (triple quads) are insufficient for characterizing the material, though they are used for the final bioassay.

Phase A: Sample Preparation

-

Solvent Selection: Use LC-MS grade Methanol. Avoid protic solvents that might encourage H/D exchange if the solution is acidic, though C-bound deuteriums at 2'/3' are generally non-exchangeable under neutral conditions.

-

Concentration: Prepare a 10 µg/mL solution. This concentration is high enough to detect trace d0/d1 isotopologues but low enough to prevent detector saturation.

-

Blank Check: Inject a solvent blank immediately before the sample to ensure no carryover.

Phase B: HRMS Acquisition Parameters

-

Instrument: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).

-

Ionization: ESI Positive Mode.

-

Scan Range: m/z 150 – 180 (Narrow SIM or Full Scan).

-

Target Ions:

-

m/z 163.1235 (d0 - Native Nicotine)

-

m/z 164.1298 (d1)

-

m/z 165.1360 (d2)

-

m/z 166.1423 (d3 - Target)

-

m/z 167.1485 (d3 + ¹³C isotope)

-

Phase C: Data Analysis & Calculation

Do not rely on "Chemical Purity" (UV area %).[1] You must calculate Isotopic Enrichment .

Step 1: Integration Integrate the extracted ion chromatograms (EIC) for m/z 163, 164, 165, and 166. Ensure the integration window is identical for all peaks.

Step 2: The Calculation The isotopic purity is not just the abundance of the main peak; it is the absence of the d0 peak.

Step 3: The "Contribution" Check (Critical for Bioanalysis) Calculate the % contribution of the IS to the analyte channel. This is the value that determines if the batch is usable for regulated bioanalysis (FDA M10 Guidelines).

Acceptance Criteria:

-

Isotopic Enrichment: > 99.0%

-

d0 Contribution: < 0.1% (Strict) or < 0.5% (Standard).

-

Note: If your assay LLOQ is 1 ng/mL and you spike IS at 50 ng/mL, a 0.5% d0 impurity contributes 0.25 ng/mL to the analyte channel—potentially causing a 25% error at LLOQ. Target <0.1% for high-sensitivity assays.

-

Visualizing the Validation Workflow

The following workflow ensures that the rac-Nicotine-2',3',3'-d3 material is qualified before being introduced into a clinical study.

Figure 2: Validation Workflow. A self-validating loop ensuring material meets FDA/EMA interference criteria before use.

Summary of Quantitative Specifications

| Parameter | Specification | Rationale |

| Chemical Purity | > 98% | Ensures accurate weighing for stock preparation. |

| Isotopic Enrichment | > 99% (d3) | Ensures the majority of the IS signal is in the correct mass channel. |

| d0 Abundance | < 0.1% | Critical: Prevents false positives in the nicotine analyte channel (m/z 163). |

| d1/d2 Abundance | < 1.0% | Minimizes spectral broadening; less critical than d0 but indicates synthesis quality. |

| Chiral Purity | Racemic (approx 50:50) | rac-Nicotine is specified.[1][2] If using a chiral column, ensure separation of enantiomers does not split the IS peak unexpectedly. |

Expert Insight: The "Blank Matrix" Test

Even if the Certificate of Analysis (CoA) claims high purity, you must perform a Blank Matrix Spike test.

-

Extract a blank plasma sample.[1]

-

Spike only the IS (rac-Nicotine-2',3',3'-d3) at the working concentration.

-

Requirement: The response in the analyte channel must be ≤ 5% of the LLOQ response (FDA M10 Guidance). This accounts for both the isotopic purity of the material and any potential fragmentation cross-talk in the MS source.

References

-

PubChem. (n.d.). rac-Nicotine-2',3',3'-d3 | C10H14N2.[3] National Library of Medicine.[1] Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Jacob, P., et al. (2006). Analysis of [3',3'-d2]-nicotine and [3',3'-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]

Sources

Strategic Selection of Internal Standards: A Technical Guide to rac-Nicotine-2',3',3'-d3

The following technical guide provides an in-depth analysis of rac-Nicotine-2',3',3'-d3 , focusing on commercial sourcing, critical quality attributes, and its strategic application in bioanalysis.

Executive Summary

In quantitative LC-MS/MS analysis of nicotine and its metabolites, the selection of an Internal Standard (IS) is often reduced to a simple mass offset. However, for high-fidelity metabolic profiling, the position of the isotopic label is as critical as the mass shift.

rac-Nicotine-2',3',3'-d3 (CAS 1189681-48-8 ) represents a specialized isotopic variant distinct from the more common

Technical Specifications & Critical Quality Attributes (CQAs)

To ensure data integrity, the reference material must meet stringent specifications. Unlike generic reagents, Stable Isotope Labeled (SIL) standards require verification of isotopic enrichment to prevent "cross-talk" with the native analyte channel.

Core Identity

| Attribute | Specification |

| Compound Name | rac-Nicotine-2',3',3'-d3 |

| CAS Number | 1189681-48-8 (Distinct from N-methyl-d3 CAS 69980-24-1) |

| Chemical Formula | C₁₀H₁₁D₃N₂ |

| Molecular Weight | 165.25 g/mol |

| Exact Mass | 165.1345 Da |

| Label Position | Pyrrolidine Ring (Positions 2, 3,[1][2][3][4][5] 3) |

Quality Requirements for Bioanalysis

-

Chemical Purity:

98% (HPLC/GC). Impurities structurally similar to metabolites (e.g., nornicotine) can bias results. -

Isotopic Enrichment:

98% atom % D. Low enrichment leads to a contribution at M+0 (native nicotine), causing false positives in blank matrices. -

Form: Typically supplied as a Di-p-toluoyl-L-tartrate salt or Ditartrate salt to enhance stability, as the free base is volatile and prone to oxidation.

The "Trap": Methyl-d3 vs. Ring-d3

A common error in procurement is substituting the specific Ring-d3 (2',3',3') with the cheaper Methyl-d3 (

-

The Methyl-d3 Flaw: Nicotine undergoes extensive

-demethylation to form Nornicotine. If the label is on the methyl group, it is lost during this metabolic step. The resulting metabolite is unlabeled Nornicotine, which is indistinguishable from the endogenous background. -

The Ring-d3 Advantage: The 2',3',3' positions on the pyrrolidine ring are stable during

-demethylation. This allows the IS to track the conversion efficiency or serve as a surrogate for downstream metabolites if specific standards are unavailable.

Visualization: Metabolic Stability of the Label

The following diagram illustrates why Ring-d3 is superior for metabolic tracking.

Commercial Supply Landscape

Suppliers are categorized by their role (Manufacturer vs. Distributor) and verified catalog entries for CAS 1189681-48-8 .

Primary Manufacturers (Source of Origin)

| Supplier | Catalog # | Product Name | Purity Spec | Notes |

| Toronto Research Chemicals (TRC) | N412423 | rac-Nicotine-2',3',3'-d3 | 98% (Isotopic)98% (Chemical) | Gold Standard. Most global distributors (Fisher, LGC) source from TRC. Available as free base or salt. |

| Clearsynth | CS-T-59258 | rac-Nicotine-2',3',3'-d3 | >99% D | Strong alternative source. Often holds stock in regional hubs (India/EU). |

Verified Distributors

These vendors supply the TRC or Clearsynth product but offer streamlined logistics for specific regions.

-

LGC Standards: Distributes TRC products globally. Ideal for GMP/GLP labs requiring robust supply chain documentation.

-

Fisher Scientific: Often lists TRC products (e.g., Cat# TRC-N412423) for academic purchasing systems.

Procurement Warning: Do NOT purchase CAS 69980-24-1 if your protocol specifically requires ring-labeled stability. This is the most common "wrong item" ordered.

Validated Application Protocol (LC-MS/MS)

This protocol utilizes rac-Nicotine-2',3',3'-d3 as an Internal Standard for the quantification of nicotine in human plasma.

Experimental Workflow

Mass Spectrometry Parameters

The ring-d3 label produces a distinct fragmentation pattern compared to methyl-d3.

-

Ionization: ESI Positive Mode

-

Precursor Ion (Q1): m/z 166.2

-

Product Ions (Q3):

-

Quantifier: m/z 133.1 (Loss of methylamine; ring retained).

-

Qualifier: m/z 87.1 (Pyrrolidine ring fragment).

-

Note: Native Nicotine fragments to m/z 84. The +3 Da shift in the fragment confirms the label is on the ring.

-

Storage & Handling

-

Storage: -20°C under inert atmosphere (Argon/Nitrogen).

-

Stability: The free base is hygroscopic and photosensitive. Store in amber vials.

-

Stock Solution: Prepare 1 mg/mL in Methanol. Stable for 6 months at -80°C.

References

-

Toronto Research Chemicals. rac-Nicotine-2',3',3'-d3 Product Datasheet (Cat# N412423). Retrieved from

-

PubChem. Compound Summary: rac-Nicotine-2',3',3'-d3 (CAS 1189681-48-8). National Library of Medicine. Retrieved from

- Jacob, P., et al. (2013).Minor tobacco alkaloids as biomarkers for tobacco use: Comparison of commercial cigarettes and smokeless tobacco. Chemical Research in Toxicology.

-

Clearsynth. Reference Standard: rac-Nicotine-2',3',3'-d3 (CS-T-59258).[2] Retrieved from

Sources

rac-Nicotine-2',3',3'-d3: Advanced Safety Data & Bioanalytical Application Whitepaper

Executive Summary

In modern pharmacokinetics, environmental toxicology, and drug development, the precision of quantitative bioanalysis relies heavily on the integrity of internal standards. rac-Nicotine-2',3',3'-d3 (CAS: 1189681-48-8) is a highly specialized stable isotope-labeled internal standard (SIL-IS). While it shares the extreme acute toxicity and handling hazards of unlabeled racemic nicotine, its specific deuteration pattern offers unparalleled advantages in tracking metabolic and photochemical degradation pathways. This whitepaper synthesizes the critical safety data sheet (SDS) requirements with advanced bioanalytical workflows, providing drug development professionals with a comprehensive guide to handling and utilizing this compound safely and effectively.

Structural Rationale & Physicochemical Profiling

Unlike the more common methyl-d3 isotopologues, rac-Nicotine-2',3',3'-d3 features three deuterium atoms localized on the pyrrolidine ring[1].

The Causality of Isotopic Placement: In metabolic assays or environmental degradation studies, nicotine frequently undergoes N-demethylation to form nornicotine. If a methyl-d3 standard is utilized, the isotopic label is entirely lost during this conversion. By strategically placing the deuterium atoms at the 2', 3', and 3' positions of the pyrrolidine ring, researchers ensure the isotopic label is retained post-demethylation. This structural permanence is critical for extracting transformation products via high-resolution mass spectrometry, such as tracking the degradation of the pyrrolidine ring during 2[2].

Table 1: Physicochemical & Hazard Summary

| Parameter | Value | Causality / Laboratory Implication |

| CAS Number | 1189681-48-8 | Unique identifier for the pyrrolidine-labeled 2',3',3'-d3 isotopologue. |

| Molecular Weight | 165.25 g/mol | Provides a stable +3 Da mass shift, preventing isotopic overlap with endogenous nicotine. |

| LogP | 1.2 | High lipophilicity dictates rapid dermal absorption; mandates impermeable nitrile PPE. |

| Target Receptor | nAChR (α4β2, α3β4) | Agonism causes lethal neurotoxicity; requires handling in a Class II biosafety cabinet. |

| Aquatic Toxicity | Chronic Category 2 | Resists standard biodegradation; requires specialized chemical waste disposal protocols. |

Hazard Characterization & Toxicological Causality

Because the carbon-deuterium bonds do not alter the compound's pharmacodynamics, rac-Nicotine-2',3',3'-d3 exhibits the exact same toxicological profile as unlabeled nicotine.

Mechanism of Toxicity: The compound acts as a potent exogenous agonist at neuronal nicotinic acetylcholine receptors (nAChRs). Upon systemic entry, it binds to the α4β2 and α3β4 subtypes, forcing ion channels open and triggering an uncontrolled influx of Na+ and Ca2+. This results in a massive release of neurotransmitters (dopamine, epinephrine), leading to a biphasic toxicity syndrome characterized by initial tachycardia and hypertension, rapidly followed by bradycardia, seizures, and fatal respiratory paralysis.

Figure 1: Mechanistic pathway of rac-Nicotine-2',3',3'-d3 toxicity via nAChR activation.

Self-Validating Safety Protocols: Due to its LogP of 1.2 and pKa values (~3.1 and ~8.0), the un-ionized freebase form of the compound readily penetrates the stratum corneum[1].

-

Engineering Controls: All primary dilutions of neat material must be performed in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized freebase.

-

PPE Causality: Standard latex gloves are highly permeable to lipophilic alkaloids. Personnel must use double-layered nitrile gloves (minimum 0.12 mm thickness).

-

Spill Decontamination: Spills must be neutralized with a weakly acidic solution (e.g., 5% acetic acid) to protonate the pyrrolidine nitrogen, converting the lipophilic freebase into a water-soluble, non-volatile salt that cannot easily penetrate human skin, followed by absorption with inert materials.

Bioanalytical Application: LC-MS/MS Self-Validating Workflow

In clinical pharmacokinetics, rac-Nicotine-2',3',3'-d3 is utilized as a SIL-IS to quantify nicotine in complex matrices (plasma, saliva, urine)[3].

The Self-Validating System: By spiking the deuterated standard into the raw biological matrix prior to any extraction steps, the analytical workflow becomes self-validating. The SIL-IS undergoes the exact same protein-binding dynamics, extraction recoveries, and ESI matrix suppression as the endogenous nicotine. Because the mass spectrometer quantifies the ratio of Analyte to IS, any procedural losses are mathematically canceled out, virtually eliminating the risk of false negatives or quantitative drift.

Figure 2: Self-validating bioanalytical workflow utilizing rac-Nicotine-2',3',3'-d3 as an IS.

Step-by-Step Methodology: Mixed-Mode Cation Exchange (MCX) SPE

This protocol is optimized for high-throughput 96-well plate formats commonly used in3[3].

-

Sample Aliquoting: Transfer 100 µL of biological matrix (plasma/serum) into a 96-well plate.

-

SIL-IS Spiking: Add 100 µL of working internal standard solution containing rac-Nicotine-2',3',3'-d3 (e.g., 20 ng/mL in water). Causality: Early introduction ensures the IS accounts for all subsequent matrix effects.

-

Pre-treatment: Add 200 µL of 2% aqueous ammonium hydroxide. Causality: The basic environment disrupts protein binding and ensures the nicotine pyrrolidine nitrogen is un-ionized, preparing it for initial reversed-phase capture.

-

SPE Loading: Load the mixture onto a pre-conditioned MCX (Mixed-Mode Cation Exchange) SPE plate.

-

Orthogonal Washing:

-

Wash 1: 5% methanol in water (removes polar interferences).

-

Wash 2: 0.1N HCl (protonates the basic nitrogen, locking nicotine to the cation-exchange sites while allowing 100% methanol to wash away neutral lipids).

-

-

Elution: Elute with 5% ammonium hydroxide in methanol. Causality: The high pH neutralizes the charge, releasing the analyte from the ion-exchange sorbent.

-

Analysis: Evaporate under nitrogen, reconstitute in mobile phase, and inject into the LC-MS/MS.

Table 2: LC-MS/MS MRM Parameters (Positive ESI)

For quantitative determination, Multiple Reaction Monitoring (MRM) transitions must be optimized. The +3 Da shift is clearly visible in the precursor ion, while the product ion reflects the specific fragmentation pattern of the deuterated ring[4].

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Nicotine | 163.1 | 130.1 | 50 |

| rac-Nicotine-2',3',3'-d3 | 166.2 | 132.1 | 50 |

References

- National Center for Biotechnology Information (NCBI). "Nicotine Bitartrate Dihydrate Internal Concentration Assessment.

- Oxford Academic. "A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers.

- David Publishing. "Rapid Analysis of Nicotine in Mushrooms Using QuEChERS Extraction and Liquid Chromatography Tandem Mass Spectrometry.

- PubChem. "rac-Nicotine-2',3',3'-d3 | C10H14N2 | CID 45040013.

- ResearchGate. "Photochemical Transformation of Nicotine in Wastewater Effluent.

Sources

Methodological & Application

Application Note: Precision Quantitation of Nicotine in Biological Matrices using rac-Nicotine-2',3',3'-d3

Abstract

This application note details a robust protocol for the quantification of nicotine in human plasma and urine using rac-Nicotine-2',3',3'-d3 as the internal standard (IS). Unlike common methyl-deuterated standards, the 2',3',3'-d3 isotopologue places the deuterium labels on the pyrrolidine ring, offering distinct fragmentation stability and resistance to metabolic exchange. This guide addresses critical challenges such as matrix suppression, the deuterium isotope effect on retention time, and optimal MRM transition selection to ensure regulatory-grade accuracy (FDA/EMA guidelines).

Introduction & Strategic Rationale

The Role of the Internal Standard

In LC-MS/MS analysis of tobacco alkaloids, matrix effects (ion suppression/enhancement) are the primary source of quantitative error. A stable isotope-labeled internal standard (SIL-IS) is mandatory to compensate for these variances.

Why rac-Nicotine-2',3',3'-d3?

While Nicotine-methyl-d3 is widely available, rac-Nicotine-2',3',3'-d3 offers specific advantages in mechanistic studies and metabolic stability:

-

Metabolic Robustness: The N-methyl group is metabolically labile (demethylation to nornicotine). Labeling the pyrrolidine ring (positions 2', 3', 3') ensures the label remains intact even if the molecule undergoes N-demethylation pathways during sample handling or in-source fragmentation.

-

Fragmentation Specificity: The mass shift (+3 Da) is retained in specific pyrrolidine-ring fragments, allowing for unique MRM transitions that avoid interference from isobaric impurities.

Chemical Profile[1]

| Property | Data |

| Compound Name | rac-Nicotine-2',3',3'-d3 |

| Chemical Formula | |

| Molecular Weight | 165.25 g/mol |

| Exact Mass (Monoisotopic) | 165.1349 |

| pKa | 3.1 (Pyridine N), 8.0 (Pyrrolidine N) |

| LogP | 1.17 |

| Solubility | Methanol, Acetonitrile, Water |

Method Development Strategy

The Deuterium Isotope Effect

A critical consideration in RPLC (Reversed-Phase Liquid Chromatography) is the Deuterium Isotope Effect . C-D bonds are slightly less lipophilic than C-H bonds. Consequently, deuterated standards often elute slightly earlier than their non-deuterated analytes.

-

Risk: If the shift is too large, the IS elutes in a different matrix window than the analyte, failing to correct for ion suppression.

-

Solution: This protocol uses a Phenyl-Hexyl or High-pH C18 stationary phase to maximize interaction with the aromatic pyridine ring, minimizing the relative impact of the aliphatic pyrrolidine ring where the deuterium resides.

Mass Spectrometry Fragmentation Logic

To select the correct MRM transitions, one must understand the fragmentation of the 2',3',3'-d3 isotopologue compared to native nicotine.

-

Native Nicotine (163 m/z): Primary loss is methylamine (

, 31 Da) -

Nicotine-2',3',3'-d3 (166 m/z):

-

The N-methyl group is unlabeled (

). -

The loss is still unlabeled methylamine (

, 31 Da). -

Resulting Fragment:

m/z. -

Note: This fragment retains the deuterated pyrrolidine carbons.

-

Figure 1: Fragmentation pathway for rac-Nicotine-2',3',3'-d3 showing the conservation of the deuterium label in the primary product ion.

Experimental Protocols

Reagent Preparation

-

Stock Solution (1 mg/mL): Dissolve 1 mg of rac-Nicotine-2',3',3'-d3 in 1 mL of Methanol. Store at -20°C.

-

Working Internal Standard (WIS): Dilute Stock to 100 ng/mL in Water/Methanol (95:5).

-

Calibration Standards: Prepare nicotine standards (1–1000 ng/mL) in drug-free matrix (plasma/urine) to match the sample type.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Nicotine is a base; therefore, Mixed-Mode Cation Exchange (SPE) provides the cleanest extract, removing neutral and acidic interferences.

Workflow Diagram:

Figure 2: Optimized Mixed-Mode Cation Exchange (MCX) workflow for nicotine extraction.

LC-MS/MS Conditions

Liquid Chromatography (LC):

-

Column: Phenomenex Kinetex Biphenyl or Waters XBridge Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm). Rationale: Phenyl phases offer superior selectivity for the pyridine ring of nicotine.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with

). Rationale: High pH keeps nicotine in its neutral form, improving retention and peak shape on RPLC. -

Mobile Phase B: Methanol.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

4.0 min: 95% B

-

5.0 min: 95% B

-

5.1 min: 5% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry (MS):

-

Source: ESI Positive Mode.

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 500°C.

MRM Table:

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone (V) | Collision (eV) | Type |

| Nicotine | 163.2 | 132.1 | 50 | 30 | 20 | Quant |

| Nicotine | 163.2 | 130.1 | 50 | 30 | 25 | Qual |

| Nicotine-d3 | 166.2 | 135.1 | 50 | 30 | 20 | Quant |

| Nicotine-d3 | 166.2 | 130.1 | 50 | 30 | 28 | Qual |

Note: The 166

Validation & Troubleshooting

Linearity and Range

The method typically demonstrates linearity from 1.0 ng/mL to 1000 ng/mL (

-

Protocol Check: If the internal standard response varies by >20% across the run, check for matrix suppression eluting at the IS retention time.

Carryover

Nicotine is "sticky" due to its basic nature.

-

Mitigation: Use a needle wash solution of Acetonitrile:Isopropanol:Acetone:0.1% Formic Acid (40:40:10:10) .

Isotopic Contribution

Ensure the rac-Nicotine-2',3',3'-d3 has an isotopic purity of

-

Validation: Inject a high concentration of the IS (only) and monitor the transition for native nicotine (163

132). Any signal indicates unlabeled impurity (d0) which will skew low-concentration quantitation.

References

-

Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Cotinine and Nicotine in Urine by LC/MS/MS." CDC Stacks. [Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12023363, Nicotine-d3." PubChem. [Link]

-

Moyer, T. P., et al. "Simultaneous analysis of nicotine, nicotine metabolites, and tobacco alkaloids in serum or urine by tandem mass spectrometry." Clinical Chemistry, 2002. [Link]

-

Jacob, P., et al. "Determination of nicotine and its metabolites in biological fluids by LC-MS/MS." Journal of Chromatography B, 2007. (Discusses deuterium isotope effects). [Link]

Sources

Application Note: Quantification of Nicotine in Plasma using rac-Nicotine-d3 via LC-MS/MS

Abstract & Core Directive

This guide details a robust, validated protocol for the quantification of nicotine in human plasma using rac-Nicotine-d3 as the internal standard (IS). Unlike generic protocols, this document focuses on the mechanistic rationale behind every step—specifically addressing the challenges of nicotine’s polarity, basicity, and ubiquity in the environment.

The method utilizes Liquid-Liquid Extraction (LLE) under alkaline conditions to maximize recovery and minimize matrix effects, coupled with LC-MS/MS detection. The use of a deuterated internal standard (rac-Nicotine-d3) is critical to compensate for ionization suppression and extraction variability.

Introduction: The Role of rac-Nicotine-d3

In quantitative bioanalysis, the choice of Internal Standard (IS) dictates the reliability of the data. Nicotine presents unique challenges:

-

Matrix Effects: Plasma phospholipids can suppress ionization in the source.

-

Physicochemical Properties: Nicotine is a diprotic base (

,

Why rac-Nicotine-d3?

-

Isotopic Similarity: As a stable isotope-labeled analog, rac-Nicotine-d3 shares virtually identical physicochemical properties (retention time, pKa, extraction efficiency) with the analyte.

-

Racemic Consideration: While natural nicotine is predominantly the S(-) enantiomer, "rac" (racemic) Nicotine-d3 is the standard cost-effective IS. In achiral chromatography (reversed-phase or HILIC), the S(-) and R(+) enantiomers co-elute perfectly. Therefore, the racemic nature of the IS does not impact quantification provided the chromatographic method is achiral.

-